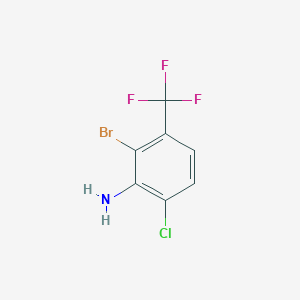

2-Bromo-6-chloro-3-(trifluoromethyl)aniline

Description

2-Bromo-6-chloro-3-(trifluoromethyl)aniline is a halogenated aniline derivative with the molecular formula C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol. Its structure features an amino group (-NH₂) attached to a benzene ring substituted with bromine (Br) at position 2, chlorine (Cl) at position 6, and a trifluoromethyl (-CF₃) group at position 2. This combination of electron-withdrawing groups (Br, Cl, -CF₃) and the electron-donating amino group creates unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

2-bromo-6-chloro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNKVXSPOJGPFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 2-chloro-3-(trifluoromethyl)aniline using brominating agents such as liquid bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-3-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds with various functional groups .

Scientific Research Applications

2-Bromo-6-chloro-3-(trifluoromethyl)aniline has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in the development of new materials.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism

The position of substituents on the benzene ring significantly impacts physicochemical properties and reactivity. Key positional isomers include:

| Compound Name | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2-Bromo-6-chloro-3-(trifluoromethyl)aniline | Br (2), Cl (6), -CF₃ (3) | C₇H₄BrClF₃N | 274.47 | Not provided |

| 4-Bromo-2-chloro-6-(trifluoromethyl)aniline | Br (4), Cl (2), -CF₃ (6) | C₇H₄BrClF₃N | 274.47 | 870703-71-2 |

| 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | Br (2), Cl (6), -CF₃ (4) | C₇H₄BrClF₃N | 274.47 | 109919-26-8 |

Substituent Variations

Halogen vs. Trifluoromethyl Substitution

Replacing -CF₃ with other groups alters electronic and steric profiles:

| Compound Name | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|

| 2-Chloro-6-(trifluoromethyl)aniline | Cl (2), -CF₃ (6) | C₇H₅ClF₃N | Lacks bromine; reduced steric bulk |

| 2-Bromo-6-chloro-4-nitroaniline | Br (2), Cl (6), -NO₂ (4) | C₆H₄BrClN₂O₂ | Nitro group (-NO₂) instead of -CF₃ |

- Electron-Withdrawing Strength: -NO₂ (in 4-nitroaniline analogs) is a stronger electron-withdrawing group than -CF₃, decreasing the nucleophilicity of the amino group .

- Applications : Nitro-substituted anilines (e.g., 5-chloro-2-nitro-4-(trifluoromethyl)aniline) are intermediates in dye synthesis, while -CF₃ analogs are more common in bioactive molecules .

Fluorine vs. Chlorine/Bromine Substitution

| Compound Name | Substituents | Molecular Formula | Key Differences |

|---|---|---|---|

| 2-Bromo-4-chloro-6-fluoroaniline | Br (2), Cl (4), F (6) | C₆H₄BrClFN | Smaller F atom reduces steric hindrance |

| 1-Bromo-4-chloro-2-fluorobenzene | Br (1), Cl (4), F (2) | C₆H₃BrClF | Lacks -NH₂; non-reactive amine group |

Functional Group Modifications

Primary vs. Secondary Amines

| Compound Name | Structure | Molecular Formula | Key Differences |

|---|---|---|---|

| This compound | Primary amine (-NH₂) | C₇H₄BrClF₃N | Higher nucleophilicity |

| (S)-3-Bromo-N-(1-phenylethyl)-aniline | Secondary amine (-NHCH₂CHPh) | C₁₄H₁₃BrN | Reduced reactivity due to steric bulk |

- Nucleophilicity : Primary amines (target compound) are more reactive in diazotization and acylation reactions than secondary amines .

Biological Activity

2-Bromo-6-chloro-3-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique trifluoromethyl group, which significantly enhances its metabolic stability and biological interactions. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and pharmacology.

The molecular formula of this compound is . It has a melting point ranging from 29 to 32 °C and a boiling point of approximately 72 °C at reduced pressure. The presence of bromine, chlorine, and trifluoromethyl groups contributes to its chemical reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Melting Point | 29 - 32 °C |

| Boiling Point | 72 °C (0.2 mm Hg) |

| Density | 1.536 g/cm³ |

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. Similar compounds have demonstrated the ability to modulate enzyme activity and influence cellular signaling pathways.

Key Mechanisms:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, impacting metabolic pathways.

- Receptor Binding: It can interact with specific receptors, potentially altering physiological responses.

Anticancer Properties

Recent studies have suggested that halogenated anilines, including derivatives like this compound, exhibit anticancer activity. For instance, compounds with trifluoromethyl substitutions have shown enhanced cytotoxic effects in various cancer cell lines.

Case Study:

A study evaluated the cytotoxicity of halogenated anilines against FaDu hypopharyngeal tumor cells. The results indicated that the presence of trifluoromethyl groups significantly improved the compound's efficacy in inducing apoptosis compared to non-halogenated analogs .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Halogenated anilines have been linked to antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit essential metabolic processes.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight the significance of halogen substitutions in enhancing biological activity. The presence of trifluoromethyl groups has been associated with increased metabolic stability, which is critical for maintaining effective concentrations of the drug in biological systems.

| Substitution Pattern | Biological Activity |

|---|---|

| Trifluoromethyl | Increased stability and potency |

| Bromine | Enhanced receptor interaction |

| Chlorine | Modulated enzyme inhibition |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its behavior in biological systems. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining the compound's therapeutic potential.

- Absorption: The compound's lipophilicity may influence its absorption rates.

- Distribution: Binding to plasma proteins can affect its distribution within tissues.

- Metabolism: The trifluoromethyl group enhances metabolic stability, reducing the rate of biotransformation.

- Excretion: Understanding the elimination pathways is crucial for assessing toxicity and therapeutic dosing.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Bromo-6-chloro-3-(trifluoromethyl)aniline, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves halogenation and functional group interconversion. For example, chlorination of precursor anilines using N-chlorosuccinimide (NCS) under controlled conditions (e.g., 0–5°C in DMF) can introduce chlorine at specific positions . Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are effective for introducing bromine, as demonstrated in analogous compounds using tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C under nitrogen . Optimization should focus on:

- Catalyst loading : 1–5 mol% Pd(0) to minimize side reactions.

- Temperature : 60–100°C for balancing reaction rate and selectivity.

- Purification : Reverse-phase chromatography (C18 columns with acetonitrile/water) ensures high purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FTIR/Raman : Identify functional groups (e.g., NH₂ stretch at ~3400 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .

- NMR : ¹H NMR (δ 6.8–7.5 ppm for aromatic protons; NH₂ protons may appear broad due to exchange). ¹³C NMR resolves halogenated carbons (e.g., C-Br at ~110 ppm, C-Cl at ~125 ppm) .

- LCMS/HPLC : Use acidic mobile phases (0.03% formic acid in acetonitrile/water) to enhance ionization. Retention times <1 minute under high-throughput conditions (e.g., UPLC) .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the bromine and amine groups.

- Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the trifluoromethyl group.

- Long-term stability : Monitor purity via HPLC every 3 months; degradation products (e.g., dehalogenated analogs) indicate improper storage .

Advanced Research Questions

Q. How do the electronic effects of bromine, chlorine, and trifluoromethyl substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) in this compound?

- Methodological Answer :

- Substituent effects : The trifluoromethyl group is strongly electron-withdrawing (–I effect), directing EAS to the meta position. Bromine (–I, +M) and chlorine (–I) compete for ortho/para activation, but steric hindrance from CF₃ favors substitution at less hindered sites .

- Experimental validation : Perform nitration (HNO₃/H₂SO₄) and track regioselectivity via ¹H NMR. Compare with DFT-calculated Fukui indices to predict reactivity .

Q. What computational methods are suitable for modeling the electronic structure and reaction pathways of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use B3LYP/6-311++G** basis sets to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites .

- Transition state analysis : Apply QM/MM methods to model Pd-catalyzed coupling steps, optimizing bond angles and energies (e.g., using Gaussian or ORCA) .

Q. How can researchers resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer :

- Structure-activity relationship (SAR) : Compare derivatives with varying substituent positions (e.g., 3,5-bis(trifluoromethyl) vs. 2-bromo-6-chloro analogs) .

- Dose-response assays : Use IC₅₀ values from enzyme inhibition studies (e.g., kinase assays) to quantify potency differences.

- Crystallography : Co-crystallize derivatives with target proteins (e.g., cytochrome P450) to identify binding interactions .

Data Interpretation and Experimental Design

Q. What strategies mitigate halogen exchange side reactions during functionalization of this compound?

- Methodological Answer :

- Low-temperature reactions : Conduct bromination at –78°C (dry ice/acetone bath) to suppress Br/Cl scrambling.

- Protecting groups : Temporarily protect the amine with Boc (tert-butoxycarbonyl) to reduce nucleophilic interference .

Q. How should researchers design control experiments to confirm the role of the trifluoromethyl group in catalytic processes?

- Methodological Answer :

- Isosteric replacement : Synthesize analogs with –CF₃ replaced by –CH₃ or –CCl₃ and compare reaction rates (e.g., in Pd-catalyzed cross-coupling).

- Kinetic isotope effects : Use deuterated CF₃ groups to study electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.